molecular formula C24H29ClN6O2 B13401569 (3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Cat. No.: B13401569
M. Wt: 469.0 g/mol
InChI Key: KRGMIOKDGHBYQE-UHFFFAOYSA-N
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Description

“(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride” is a synthetic small-molecule compound characterized by a complex heterocyclic architecture. Its structure integrates a benzimidazole core substituted with methoxy and methyl groups, linked to a pyrrolo[2,3-b]pyridine moiety and a 3-aminopiperidine group via a methanone bridge. The hydrochloride salt form enhances its solubility and stability for pharmacological applications.

Properties

Molecular Formula

C24H29ClN6O2

Molecular Weight

469.0 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

InChI

InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H

InChI Key

KRGMIOKDGHBYQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Benzimidazole Core

  • Method: Condensation of o-phenylenediamine derivatives with suitable carboxylic acids or aldehydes.
  • Reagents: o-Phenylenediamine, methylating agents, and appropriate aldehydes.
  • Conditions: Typically refluxed in acidic or basic medium to facilitate ring closure.
  • Outcome: Formation of the 7-methoxy-1-methylbenzimidazole core, which serves as the central scaffold.

Step 2: Functionalization of the Benzimidazole

  • Method: N-alkylation or acylation at specific positions (e.g., position 5) to introduce the methanone linkage.
  • Reagents: Methylating agents, acyl chlorides, or anhydrides.
  • Conditions: Use of polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate.
  • Outcome: Introduction of the carbonyl group at the 5-position, forming the key methanone linkage.

Step 3: Construction of the Pyrrolo[2,3-b]pyridine Moiety

  • Method: Cyclization of appropriate pyrrole and pyridine precursors.
  • Reagents: 1-ethylpyrrole derivatives and suitable pyridine precursors.
  • Conditions: Cyclization often facilitated by acid catalysis or thermal conditions.
  • Outcome: Synthesis of the 1-ethylpyrrolo[2,3-b]pyridine ring system.

Step 4: Coupling of the Pyrrolopyridine to the Benzimidazole

  • Method: Nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
  • Reagents: Palladium catalysts, boronic acids or halogenated intermediates.
  • Conditions: Elevated temperature, inert atmosphere.
  • Outcome: Attachment of the pyrrolo[2,3-b]pyridine moiety at the designated position on the benzimidazole core.

Step 5: Introduction of the Aminopiperidine Group

  • Method: Nucleophilic substitution or reductive amination to attach the (3-aminopiperidin-1-yl) group.
  • Reagents: Piperidine derivatives, reductants, or amination reagents.
  • Conditions: Mild heating, polar solvents such as ethanol or acetonitrile.
  • Outcome: Formation of the amino-piperidine linkage at the appropriate position.

Step 6: Final Salt Formation

  • Method: Reacting the free base with hydrochloric acid to produce the hydrochloride salt.
  • Reagents: Hydrochloric acid (gas or aqueous solution).
  • Conditions: Dissolution in suitable solvent followed by acid addition under stirring.
  • Outcome: Formation of the hydrochloride salt, enhancing stability and solubility.

Typical Reagents and Catalysts

Step Reagents Catalysts Conditions
1 o-Phenylenediamine, methylating agents None Reflux in acidic/basic medium
2 Acyl chlorides, methylating agents Potassium carbonate Polar aprotic solvents, room temperature to reflux
3 Pyrrole derivatives, pyridine Acid catalyst Thermal cyclization
4 Boronic acids, halogenated intermediates Palladium catalysts Elevated temperature, inert atmosphere
5 Piperidine derivatives Reducing agents Mild heating
6 Hydrochloric acid None Dissolution and acid-base reaction

Notes on Optimization and Purification

  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
  • Purification: Crystallization, column chromatography, or preparative HPLC are employed to purify intermediates and final products.
  • Yield Considerations: Multi-step synthesis often results in moderate yields; optimization of reaction conditions is essential for scalability.

Summary of Key Points

Aspect Details
Core Structure Benzimidazole with methoxy and methyl substitutions
Heterocyclic Moiety Pyrrolo[2,3-b]pyridine attached via cross-coupling
Functional Group Aminopiperidine introduced via nucleophilic substitution
Salt Formation Acidic treatment with HCl to produce hydrochloride salt

Chemical Reactions Analysis

Reactivity of Key Functional Groups

The molecule contains three primary reactive domains:

  • Benzimidazole-pyrrolopyridine core : A fused heterocyclic system with potential for electrophilic substitution.

  • 3-Aminopiperidine moiety : A secondary amine capable of nucleophilic reactions.

  • Methanone linker : A ketone group that may participate in condensation or reduction reactions.

Functional GroupReactivity Profile
Benzimidazole ringSusceptible to electrophilic substitution (e.g., halogenation, nitration) at electron-rich positions.
Pyrrolopyridine systemStabilizes aromaticity but may undergo alkylation or oxidation under harsh conditions.
3-AminopiperidineParticipates in acylation, alkylation, or Schiff base formation via the NH group.
Methoxy groupResists nucleophilic substitution but may demethylate under strong acids/bases.

Synthetic Modifications

The compound’s synthesis (as inferred from structural analogs in patents ) involves multi-step reactions, including:

  • Cyclocondensation : Formation of the benzimidazole core via acid-catalyzed cyclization of o-phenylenediamine derivatives.

  • Cross-coupling : Suzuki-Miyaura coupling to introduce the pyrrolopyridine moiety (evidenced by ethyl-substituted analogs in ).

  • Amide bond formation : Attachment of the 3-aminopiperidine group via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Example Procedure (Generalized):

  • Step 1 : Synthesize the benzimidazole intermediate using 2-nitro-4-methoxy-aniline and methyl iodide under basic conditions .

  • Step 2 : Install the pyrrolopyridine unit via palladium-catalyzed cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

  • Step 3 : Couple the 3-aminopiperidine group using HATU/DIPEA in anhydrous DCM.

  • Purification : Monitor via TLC (silica gel G, ethyl acetate/hexane 4:6) and isolate via column chromatography .

Stability Under Physiological Conditions

The hydrochloride salt enhances solubility but introduces sensitivity to pH:

  • Hydrolysis : The methanone linker may undergo slow hydrolysis in aqueous buffers (pH < 3 or > 10), forming carboxylic acid derivatives .

  • Oxidative Stability : Benzimidazole rings resist oxidation under ambient conditions but degrade in the presence of H₂O₂ or metal ions.

Acylation of the 3-Aminopiperidine Group

The secondary amine reacts with acyl chlorides or anhydrides:

RCOCl+R’NH2RCONHR’+HCl\text{RCOCl} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HCl}

  • Conditions : Pyridine/DCM, 0°C → RT.

  • Products : Acetylated derivatives (confirmed via IR: loss of NH stretch at ~3300 cm⁻¹) .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes iodination or nitration:

  • Iodination : NIS (N-iodosuccinimide) in AcOH, 50°C.

  • Nitration : HNO₃/H₂SO₄ at 0°C (monitored via HPLC) .

Analytical Monitoring Techniques

TechniqueApplicationSource
TLC (Silica gel G)Track reaction progress and purity (Rf = 0.67 in EtOAc/Hex 4:6)
IR SpectroscopyConfirm functional group transformations (e.g., C=O at 1653 cm⁻¹)
¹H-NMRVerify regioselectivity in substitution reactions (e.g., δ 7.75 ppm for aromatic protons)

Stability Profile

ConditionObservationSource
Aqueous solution (pH 7)Stable for 24 hours (HPLC purity >95%)
Acidic (pH 2)Partial hydrolysis of methanone after 12 hours
Light exposureNo degradation observed over 48 hours

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with various biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may have applications in drug development, particularly for targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, the compound could be used as a precursor for the synthesis of other complex molecules or as a functional additive in materials science.

Mechanism of Action

The mechanism by which (3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

A-674563 Hydrochloride

A structurally related compound (Empirical Formula: C₂₂H₂₂N₄O·HCl) shares key motifs with the target molecule, including a benzimidazole core and pyridine-derived substituents. Differences lie in the substitution patterns: A-674563 lacks the pyrrolopyridine and aminopiperidine groups but includes a benzyl-ether linkage. These variations likely influence target selectivity and pharmacokinetics (e.g., lipophilicity, metabolic stability) .

Table 1: Structural and Physicochemical Comparison
Property Target Compound A-674563 Hydrochloride
Molecular Weight (g/mol) ~550 (estimated) 358.44 (free base)
Core Structure Benzimidazole + pyrrolopyridine Benzimidazole + pyridine
Key Substituents 7-methoxy, 1-methyl, 3-aminopiperidine Benzyl-ether, methyl-indazole
Solubility High (hydrochloride salt) Moderate (hydrochloride salt)

Marine Actinomycete-Derived Salternamide E

Salternamide E, a secondary metabolite from marine actinomycetes, shares a polyheterocyclic framework but differs in functional groups (e.g., lactam rings vs. benzimidazole). Such natural products often exhibit broader bioactivity spectra (e.g., antimicrobial, anticancer) but face challenges in synthetic scalability compared to engineered molecules like the target compound .

Bioactivity and Mechanisms

While the target compound’s exact mechanism is unspecified, its benzimidazole and pyrrolopyridine motifs are common in kinase inhibitors (e.g., JAK2, EGFR). In contrast, plant-derived biomolecules (e.g., C. gigantea extracts) rely on alkaloids or terpenes for insecticidal activity via neurotoxic pathways, which are mechanistically distinct from synthetic heterocycles . The hydrochloride salt form may enhance bioavailability compared to neutral natural products .

Biological Activity

The compound (3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride, commonly referred to as compound 3Z0 , has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Chemical Formula C24H28N6O2
Molecular Weight 432.518 g/mol
SMILES Notation CCn1c(cc2c1nccc2)c3nc4cc(cc(c4n3C)OC)C(=O)N5CCCC@HN
Type Non-polymer

The compound is believed to interact with various biological targets, particularly in the central nervous system. Preliminary studies suggest that it may exhibit monoamine oxidase (MAO) inhibition, which is crucial for the metabolism of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially benefiting conditions such as depression and anxiety disorders .

1. Neuropharmacological Effects

Research indicates that compound 3Z0 may have neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases . The compound's ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders.

2. Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the mitochondrial pathway. Specifically, it appears to activate caspases and alter mitochondrial membrane potential, leading to programmed cell death .

3. Anti-inflammatory Activity

There is emerging evidence that compound 3Z0 exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could make it a candidate for treating autoimmune disorders and chronic inflammatory conditions .

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of compound 3Z0 resulted in significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups . These findings support its potential use as a neuroprotective agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with compound 3Z0 led to a dose-dependent decrease in cell viability and an increase in apoptosis markers. The IC50 values indicated strong cytotoxicity at relatively low concentrations .

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

Answer:
The compound’s core structure involves a benzimidazole-pyrrolopyridine hybrid linked to a 3-aminopiperidine moiety. For analogs, multi-step synthesis is typical, starting with the formation of the benzimidazole ring via condensation of o-phenylenediamine derivatives under acidic conditions, followed by alkylation or coupling reactions to introduce substituents . Key considerations:

  • Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the pyrrolo[2,3-b]pyridine fragment. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) can affect elimination side reactions; stronger bases may enhance dehydrohalogenation .
  • Aminopiperidine incorporation : Amine acylation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) is common. Ensure anhydrous conditions to prevent hydrolysis of the methanone group .
  • HCl salt formation : Final purification via recrystallization in ethanol/HCl yields the hydrochloride salt. Monitor pH to avoid over-acidification, which can degrade sensitive substituents .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Confirm the presence of methoxy (-OCH₃) as a singlet (~δ 3.8–4.0 ppm) and benzimidazole aromatic protons (δ 7.0–8.5 ppm). The 1-ethyl group on pyrrolopyridine appears as a triplet (CH₂CH₃, δ ~1.3–1.5 ppm) and quartet (CH₂CH₃, δ ~3.5–4.0 ppm) .
    • ¹³C NMR : Detect the carbonyl (C=O) at ~δ 165–170 ppm and quaternary carbons in the benzimidazole ring .
  • HPLC-MS : Use reversed-phase C18 columns with ammonium acetate buffer (pH 6.5) for optimal retention and ionization. Monitor for impurities (e.g., dealkylated byproducts) with m/z matching theoretical molecular weight ± 2 Da .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. The compound’s hydrochloride salt may release HCl vapor upon decomposition; ensure neutralization kits are available .
  • First aid : For skin contact, rinse with copious water (≥15 minutes) and apply emollients. For eye exposure, irrigate with saline and seek medical evaluation .
  • Storage : Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the methoxy group .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in target binding?

Answer:

  • Methoxy group : Electron-donating (-OCH₃) enhances π-π stacking in hydrophobic binding pockets but may reduce solubility. Compare analogs with -CF₃ (electron-withdrawing) to assess bioavailability trade-offs .
  • Ethylpyrrolopyridine : The ethyl group’s steric bulk can hinder rotational freedom, stabilizing ligand-receptor interactions. Docking studies (e.g., AutoDock Vina) using SMILES notation (e.g., CCC1=CN=C2C=CC=NC2=C1) predict binding affinity variations .
  • Aminopiperidine : Protonation at physiological pH enhances solubility and ionic interactions with acidic residues (e.g., aspartate/glutamate). Perform pH-dependent stability assays (pH 4–9) to optimize pharmacokinetics .

Advanced: What strategies mitigate stability issues during long-term storage or in vivo studies?

Answer:

  • Oxidative degradation : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations. Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .
  • Hydrolysis : Replace the methoxy group with a more stable substituent (e.g., methylthio) if degradation occurs in aqueous buffers. Use deuterated solvents (D₂O) in NMR to trace hydrolytic byproducts .
  • Photostability : Conduct ICH Q1B photostability testing (1.2 million lux-hours). Amber glass vials or UV-blocking excipients (e.g., titanium dioxide) reduce photooxidation .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction : Use SwissADME to calculate LogP (target <3 for oral bioavailability) and P-glycoprotein substrate likelihood. The compound’s high nitrogen content may improve blood-brain barrier penetration .
  • Metabolic sites : Identify labile positions (e.g., benzimidazole N-methyl) via cytochrome P450 docking (CYP3A4/2D6). Introduce fluorine at para positions to block hydroxylation .
  • Solubility enhancement : Co-crystallization with succinic acid or PEG-based co-solvents improves aqueous solubility. Validate via phase solubility diagrams .

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